![molecular formula C18H15NO4 B1301283 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde CAS No. 73279-02-4](/img/structure/B1301283.png)

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde

Descripción general

Descripción

Synthesis Analysis

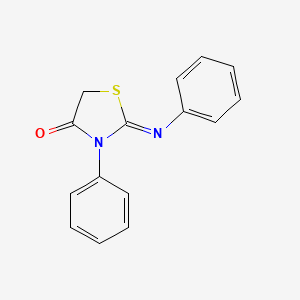

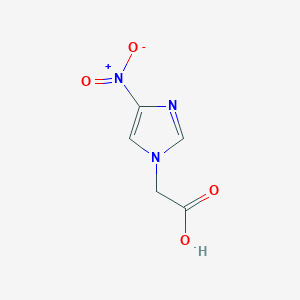

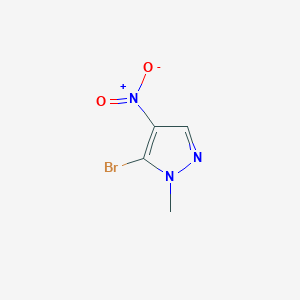

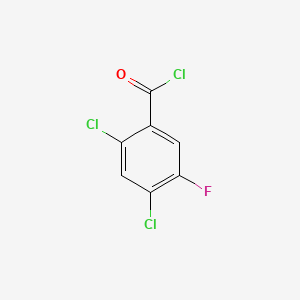

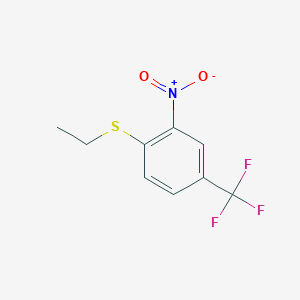

The synthesis of “4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde” involves N-(3-Bromopropyl)phthalimide and 4-Hydroxybenzaldehyde . The reaction conditions involve the use of trifluoroacetic acid in dichloromethane at 20℃ for 1 hour under an inert atmosphere .Molecular Structure Analysis

The InChI code for the compound is 1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Researchers have explored the utility of related compounds in organic synthesis, demonstrating the potential applications of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde analogs. For instance, the acid-catalyzed condensation of glycerol with benzaldehyde derivatives has been investigated for the production of potential novel platform chemicals, highlighting the relevance of such compounds in synthesizing [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which serve as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007). Moreover, the synthesis of 1,3-dioxolane derivatives showcases the potential of using compounds with similar structures in creating functionally diverse molecules, which can be further modified through bromination, dichlorocarbene addition, and epoxidation reactions (Kerimov, 2001).

Material Science and Electrochemistry

In material science, the electrochemical polymerization of pyrrole-containing compounds on Pt electrodes has been studied, revealing that such structures exhibit high electrocatalytic activity for benzyl alcohol oxidation. This suggests that derivatives of this compound could be explored for their electrocatalytic properties and potential application in developing new materials or coatings with specific electrochemical behaviors (Lu et al., 2014).

Biological and Pharmaceutical Research

Although specific studies directly addressing this compound in biological or pharmaceutical contexts were not found, related research emphasizes the importance of structurally similar compounds in medicinal chemistry. For example, derivatives synthesized from analogous chemical structures have shown antiparasitic activity against various pathogens, underscoring the potential of these compounds in developing new therapeutic agents (Azas et al., 2003).

Mecanismo De Acción

The mechanism of action for “4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde” is not explicitly mentioned in the search results. It’s possible that the mechanism of action could vary depending on the specific application of the compound.

Safety and Hazards

Propiedades

IUPAC Name |

4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-12-13-6-8-14(9-7-13)23-11-3-10-19-17(21)15-4-1-2-5-16(15)18(19)22/h1-2,4-9,12H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIDFSJZAPASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365803 | |

| Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73279-02-4 | |

| Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile](/img/structure/B1301202.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)